N-[2-(phenylsulfanyl)phenyl]-4-(propanoylamino)benzamide
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Overview
Description
N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE is a complex organic compound characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a propanamide benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylsulfanylphenylamine with 4-propanamidobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-Phenylsulfonyl-1,3-butadiene: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness
N-[2-(PHENYLSULFANYL)PHENYL]-4-PROPANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylsulfanyl and propanamide groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C22H20N2O2S |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(2-phenylsulfanylphenyl)-4-(propanoylamino)benzamide |
InChI |
InChI=1S/C22H20N2O2S/c1-2-21(25)23-17-14-12-16(13-15-17)22(26)24-19-10-6-7-11-20(19)27-18-8-4-3-5-9-18/h3-15H,2H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
SYKWHLRFSBVGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Origin of Product |
United States |
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